molecular formula C14H26N2O3 B2465558 tert-Butyl (1R*,4R*)-4-propionamidocyclohexylcarbamate CAS No. 1286264-07-0

tert-Butyl (1R*,4R*)-4-propionamidocyclohexylcarbamate

Cat. No.: B2465558
CAS No.: 1286264-07-0
M. Wt: 270.373
InChI Key: HNAVLAPTQLAOBW-XYPYZODXSA-N
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Description

tert-Butyl (1R*,4R*)-4-propionamidocyclohexylcarbamate is a compound that features a tert-butyl group, a propionamide group, and a cyclohexylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R*,4R*)-4-propionamidocyclohexylcarbamate typically involves the reaction of a cyclohexylcarbamate derivative with a propionamide precursor under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced technologies such as flow microreactors can enhance the sustainability and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R*,4R*)-4-propionamidocyclohexylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms with different functional groups.

Scientific Research Applications

tert-Butyl (1R*,4R*)-4-propionamidocyclohexylcarbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl (1R*,4R*)-4-propionamidocyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl (1R*,4R*)-4-propionamidocyclohexylcarbamate include:

Properties

IUPAC Name

tert-butyl N-[4-(propanoylamino)cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-5-12(17)15-10-6-8-11(9-7-10)16-13(18)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNAVLAPTQLAOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCC(CC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901129771
Record name Carbamic acid, N-[trans-4-[(1-oxopropyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901129771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286264-07-0
Record name Carbamic acid, N-[trans-4-[(1-oxopropyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901129771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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